molecular formula C15H25NO6S B231145 Dimethylthiocarbamoyl isopropylidene galactopyranose CAS No. 16795-64-5

Dimethylthiocarbamoyl isopropylidene galactopyranose

Cat. No. B231145
CAS RN: 16795-64-5
M. Wt: 347.4 g/mol
InChI Key: WNSWLHRFBBLOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylthiocarbamoyl isopropylidene galactopyranose, commonly known as DMTG, is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is a white, crystalline powder that is soluble in water and commonly used in laboratory experiments.

Scientific Research Applications

DMTG has been extensively studied for its various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a glycosyl donor in glycosylation reactions, and as a building block for the synthesis of complex carbohydrates. DMTG has also been used in the synthesis of glycoconjugates, which have potential applications in drug delivery and vaccine development.

Mechanism Of Action

The mechanism of action of DMTG is not fully understood, but it is believed to act as a glycosyl donor in glycosylation reactions. DMTG has been shown to selectively activate certain glycosyl acceptors, leading to the formation of specific glycosidic linkages. This selectivity is thought to be due to the steric and electronic effects of the DMTG group.

Biochemical And Physiological Effects

DMTG has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the activity of certain enzymes, and modulate the immune response. DMTG has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

DMTG has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. DMTG is also stable under a wide range of conditions, making it useful for a variety of experiments. However, DMTG has some limitations as well. It can be difficult to work with due to its high reactivity, and its selectivity can be unpredictable in some cases.

Future Directions

There are several future directions for the study of DMTG. One area of research is the development of new glycosylation reactions using DMTG as a glycosyl donor. Another area of research is the synthesis of complex carbohydrates using DMTG as a building block. Additionally, DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Conclusion:
In conclusion, DMTG is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is easy to synthesize and has a high yield, making it useful for a variety of lab experiments. DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.

Synthesis Methods

DMTG can be synthesized through a multi-step process starting with the reaction of methyl isothiocyanate with galactose. This reaction leads to the formation of a thiourea derivative, which is then treated with potassium hydroxide to produce DMTG. The final product is purified through recrystallization and chromatography.

properties

CAS RN

16795-64-5

Product Name

Dimethylthiocarbamoyl isopropylidene galactopyranose

Molecular Formula

C15H25NO6S

Molecular Weight

347.4 g/mol

IUPAC Name

O-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C15H25NO6S/c1-14(2)19-9-8(7-17-13(23)16(5)6)18-12-11(10(9)20-14)21-15(3,4)22-12/h8-12H,7H2,1-6H3

InChI Key

WNSWLHRFBBLOQO-UHFFFAOYSA-N

SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C

synonyms

1-O,2-O:3-O,4-O-Bis(1-methylethylidene)-α-D-galactopyranose dimethylcarbamothioate

Origin of Product

United States

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